N-Hydroxy-1H-indole-4-carboximidamide
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N'-hydroxy-1H-indole-4-carboximidamide |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11,13H,(H2,10,12) |
InChI Key |
FIPMKQHXKKFRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Nitrile Intermediate Pathway
The most widely reported method involves the synthesis of 1H-indole-4-carbonitrile as a precursor, followed by hydroxylamine-mediated conversion to the target compound.
Step 1: Preparation of 1H-Indole-4-Carbonitrile
1H-Indole-4-carbonitrile is typically synthesized via palladium-catalyzed cyanation of 4-bromo-1H-indole. In a representative procedure:
-
Reactants : 4-Bromo-1H-indole (1.23 mmol), zinc cyanide (0.737 mmol), Pd₂(dba)₃ (0.049 mmol), dppf (0.098 mmol)
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Solvent : Degassed dimethylacetamide (DMA, 30 mL)
-
Conditions : 120°C for 5 hours under inert atmosphere
-
Yield : 98% (purified via flash chromatography)
Step 2: Hydroxylamine Reaction
The nitrile intermediate is treated with hydroxylamine hydrochloride under basic conditions:
Mechanism
The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile group, forming an intermediate iminonitroso species that tautomerizes to the stable carboximidamide:
Direct Functionalization of Indole-4-Carboxylic Acid Derivatives
An alternative route starts from indole-4-carboxylic acid esters or amides:
-
Reactants : Methyl 1H-indole-4-carboxylate (1.0 mmol), hydroxylamine hydrochloride (2.0 mmol)
-
Solvent : Methanol (10 mL)
-
Catalyst : Sodium methoxide (0.2 mmol)
-
Conditions : Reflux for 12 hours
-
Yield : 65–72%
Key Observations :
-
Ester substrates outperform amides in reactivity due to better leaving group ability
-
Prolonged reaction times (>15 hours) lead to decomposition (yield drop to 40%)
Optimization Strategies for Improved Efficiency
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent kinetics:
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/water (3:1) | 8 | 75 | 98 |
| Methanol | 12 | 68 | 95 |
| DMF | 6 | 60 | 85 |
Purification and Characterization
Isolation Techniques
Spectroscopic Data
-
δ 11.85 (s, 1H, indole NH)
-
δ 8.41 (s, 1H, H-2)
-
δ 7.76 (dd, J = 8.2 Hz, 1H, H-5)
-
δ 7.36–7.30 (m, 1H, H-6)
-
δ 6.07 (s, 2H, NH₂)
IR (KBr, cm⁻¹) :
-
3340 (N–H stretch)
-
1665 (C=N)
-
1590 (aromatic C=C)
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1H-indole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
N’-hydroxy-1H-indole-4-carboximidamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor and its interaction with biological targets
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-hydroxy-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
1H-Indole-4-carbaldehyde (CAS 1074-86-8)
This compound shares the indole core but replaces the hydroxycarboximidamide group at position 4 with a carbaldehyde (-CHO). Its molecular formula (C₉H₇NO) and lower molecular weight (145.16 g/mol) reflect this simplification. Key differences include fewer hydrogen bond donors (1 vs. 3) and a significantly lower TPSA (29.5 Ų), suggesting reduced polarity compared to the target compound. While the carbaldehyde’s synthesis involves reductive amination or ionic liquid-mediated reactions , its structural simplicity may limit bioactive interactions compared to the amidine derivative.
N-Hydroxy-4-chloro-1H-indole-3-carboxamidine (CAS 889942-75-0)
This positional isomer introduces a chlorine substituent at position 4 and shifts the hydroxycarboxamidine group to position 3. Its molecular formula (C₉H₈ClN₃O ) and higher molecular weight (209.63 g/mol ) highlight the impact of halogenation. The chlorine atom likely enhances lipophilicity (predicted XLogP > 1.5) and may influence steric interactions in biological systems. However, the altered substitution pattern could reduce hydrogen-bonding efficiency compared to the target compound .
Other Analogues
Compounds like 2-Methyl-1H-indole-3-carbaldehyde (CAS 5416-80-8) and 5-Phenyl-1H-indole-3-carbaldehyde (CAS 141835-34-9) feature substitutions at positions 2 or 3 but lack the amidine moiety, limiting direct comparability .
Physicochemical Property Comparison
Q & A
Q. What are the key physicochemical properties of N-Hydroxy-1H-indole-4-carboximidamide that influence its reactivity and stability in experimental settings?
Methodological Answer: The compound’s reactivity and stability are governed by:
- Hydrogen bonding capacity : 3 donors and 2 acceptors, enabling strong intermolecular interactions .
- Lipophilicity : XlogP = 0.9, suggesting moderate solubility in polar solvents but potential permeability challenges in biological systems .
- Topological polar surface area (TPSA) : 74.4 Ų, indicating high polarity and potential hydration sensitivity .
- Rotatable bonds : 1, implying conformational flexibility during binding or crystallization .
Q. Experimental considerations :
Q. What validated synthetic routes exist for this compound, and what critical parameters control reaction yields?
Methodological Answer: While direct synthesis protocols are not fully detailed in reliable sources, analogous indole derivatives suggest:
- Key steps : Hydroxylation of indole-4-carboximidamide precursors under acidic or catalytic conditions .
- Reagent systems : Use of hydroxylamine derivatives or hydroxylation agents (e.g., H2O2/AcOH) for imidamide functionalization .
- Critical parameters :
Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity with HPLC (>95%) .
Q. What analytical techniques are most effective for characterizing this compound, and how should researchers interpret spectral data?
Methodological Answer: Primary techniques :
Q. Data interpretation pitfalls :
- Aqueous solvents may cause tautomerization; use deuterated DMSO for NMR to stabilize the hydroxylamine form .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives observed in different assay systems?
Methodological Answer: Stepwise approach :
Verify assay conditions :
Control for tautomerization :
Replicate studies :
Analyze metabolite profiles :
Case study : Discrepancies in IC50 values may arise from differential tautomer stability in serum-containing vs. serum-free media .
Q. What computational chemistry approaches are suitable for modeling the electronic structure and binding interactions of this compound?
Methodological Answer: Recommended workflows :
- Density functional theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict tautomer energetics .
- Molecular docking : Use AutoDock Vina with the hydroxylamine group as a flexible hinge for target binding .
- MD simulations : Solvate in TIP3P water to assess hydration effects on stability (>50 ns trajectories) .
Validation : Compare computed IR spectra with experimental data to refine force fields .
Q. What strategies optimize the aqueous stability of this compound for in vitro biological studies without structural modification?
Methodological Answer: Stabilization approaches :
- Lyophilization : Prepare stock solutions in tert-butanol/water (1:1) and lyophilize to reduce hydrolysis .
- Buffering agents : Use citrate (pH 4.5) to protonate the hydroxylamine group and minimize nucleophilic attack .
- Cryopreservation : Store aliquots at -80°C with 5% trehalose as a cryoprotectant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
